2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Coupling Products: Aryl or vinyl-substituted oxadiazoles are typical products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
2-Phenyl-5-methyl-1,3,4-oxadiazole: Lacks the bromine atom, which can affect its reactivity and applications.
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: The bromine atom is in a different position, which can influence the compound’s chemical properties and reactivity.
Uniqueness: The presence of the bromine atom allows for further functionalization through substitution or coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFORTEWAPHTQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650323 | |
Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41491-53-6 | |
Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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